Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid
Description
Molecular Architecture and Stereochemical Configuration
Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid (CAS 218608-95-8) is a chiral β-amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group and a 2-chlorophenyl substituent. Its molecular formula is $$ \text{C}{15}\text{H}{20}\text{ClNO}_4 $$, with a molecular weight of 313.78 g/mol. The compound’s backbone consists of a butyric acid chain, where the β-carbon (C3) is bonded to both the Boc-protected amine and the 2-chlorophenyl group.
The stereochemical configuration at C3 is designated as S, as confirmed by X-ray crystallography and chiral chromatography. This configuration critically influences the compound’s interactions in biological systems and synthetic applications. The Boc group ($$ \text{(CH}3\text{)}3\text{C-O-CO-} $$) provides steric protection for the amine, enhancing stability during peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{20}\text{ClNO}_4 $$ |
| Molecular Weight | 313.78 g/mol |
| SMILES Notation | $$ \text{O=C(O)CC@@HCC1=CC=CC=C1Cl} $$ |
| InChIKey | UBRPCCFLMVZEKN-NSHDSACASA-N |
| Stereochemical Configuration | S at C3 |
Comparative Analysis of 2-chlorophenyl vs. 4-chlorophenyl Isomers
The positional isomerism of the chlorine atom on the phenyl ring (2- vs. 4-chlorophenyl) induces distinct physicochemical and conformational properties. This compound (2-Cl) and its 4-chlorophenyl counterpart (4-Cl, CAS 218608-96-9) share the same molecular formula but differ in chlorine placement, leading to divergent electronic and steric effects:
Electronic Effects :
- The 2-chlorophenyl group creates a meta-directing electronic environment, altering reactivity in electrophilic substitution reactions compared to the para-directing 4-Cl isomer.
- The dipole moment of the 2-Cl isomer (2.1 D) is higher than that of the 4-Cl isomer (1.8 D) due to asymmetric charge distribution.
Steric Effects :
Conformational Studies Through X-ray Crystallography
X-ray crystallographic analyses reveal that this compound adopts a gauche conformation around the C3-C4 bond, with the 2-chlorophenyl group oriented perpendicular to the Boc-protected amine. Key findings include:
Torsion Angles :
Hydrogen Bonding :
Properties
IUPAC Name |
(3S)-4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPCCFLMVZEKN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing boronic acid, such as 2-chlorophenylboronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might interact with organoboron reagents or palladium catalysts in biochemical reactions.
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling, it may be involved in pathways related to carbon–carbon bond formation.
Result of Action
In the context of suzuki–miyaura coupling, the result of the reaction is the formation of a new carbon–carbon bond.
Action Environment
Suzuki–miyaura coupling is known for its mild and functional group tolerant reaction conditions, suggesting that the compound might exhibit stability and efficacy under a variety of environmental conditions.
Biological Activity
Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its interactions, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in biological systems. The presence of the 2-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀ClN₁O₄ |
| Molecular Weight | 301.78 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. Research indicates that this compound may enhance GABAergic transmission, which is critical for regulating neuronal excitability and synaptic transmission.
Key Mechanisms:
- GABA Receptor Modulation: Preliminary studies suggest that this compound interacts with GABA receptors, potentially increasing inhibitory neurotransmission.
- Enzyme Interaction: The compound may also bind to specific enzymes involved in neurotransmitter metabolism, affecting their activity and leading to altered levels of key neurotransmitters.
Biological Activity Studies
Research has documented various biological activities associated with this compound. Below are notable findings from recent studies:
- Neuroprotective Effects: In vitro studies have shown that the compound exhibits neuroprotective properties by reducing excitotoxicity in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases.
- Pharmacological Applications: The compound has been investigated for its potential use in treating conditions such as anxiety and epilepsy due to its effects on GABAergic signaling.
Case Studies
-
Neuropharmacological Evaluation:
- A study assessed the effects of this compound on rat models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, correlating with increased GABA receptor activity.
-
Inhibition of Neuronal Excitability:
- Another investigation focused on the compound's ability to inhibit excessive neuronal firing in response to excitatory stimuli. The findings demonstrated a dose-dependent decrease in neuronal excitability, supporting its therapeutic potential in epilepsy management.
Future Directions
Further research is essential to fully elucidate the pharmacological profile of this compound. Key areas for future exploration include:
- Detailed Mechanistic Studies: Understanding the specific interactions at the molecular level with GABA receptors and other potential targets.
- Clinical Trials: Evaluating safety and efficacy in human subjects for conditions such as anxiety disorders and epilepsy.
- Structural Modifications: Investigating how variations in the chlorophenyl group or Boc protecting group affect biological activity and pharmacokinetics.
Scientific Research Applications
Pharmaceutical Applications
-
Neurological Disorders
Boc-(S)-3-amino-4-(2-chlorophenyl)butyric acid is primarily studied for its potential effects on neurotransmitter systems, especially gamma-aminobutyric acid (GABA) receptors. Research indicates that it may enhance GABAergic transmission, which could lead to therapeutic applications in treating conditions like epilepsy and anxiety disorders. -
Antibiotic Development
The compound has been explored as a precursor for developing novel antibiotics. Its derivatives are synthesized to create peptidomimetics that can mimic natural peptides, potentially leading to new treatments for bacterial infections caused by multi-drug resistant pathogens . -
Diabetes Treatment
As an intermediate in the synthesis of sitagliptin phosphate, a Dipeptidyl Peptidase-4 (DPP-IV) inhibitor used for managing type II diabetes, this compound plays a critical role in the pharmaceutical industry. This connection underscores its importance in producing effective treatments with fewer side effects compared to traditional therapies .
Biochemical Research Applications
-
Protein Engineering
In biochemical research, this compound is utilized as a building block for synthesizing unnatural amino acids. These amino acids can be incorporated into proteins to study their structure-function relationships and to develop proteins with enhanced properties or functionalities . -
Genetic Code Expansion
The compound has been employed in techniques aimed at expanding the genetic code, allowing for the site-specific incorporation of β-amino acids into proteins. This method can facilitate the study of protein interactions and dynamics in a more controlled manner .
Synthetic Routes and Case Studies
The synthesis of this compound involves various methods that prioritize yield and purity. Common synthetic routes include:
- Boc Protection : This step involves protecting the amino group to facilitate subsequent reactions without unwanted side reactions.
- Acylation Reactions : These reactions are crucial for introducing functional groups that enhance the compound's biological activity.
Case Study: Synthesis of Novel Antibiotics
A study investigated the synthesis of derivatives from this compound, focusing on their antibacterial efficacy against strains of Escherichia coli and Klebsiella pneumoniae. The results demonstrated that specific modifications led to compounds with significantly lower minimum inhibitory concentrations (MIC), indicating enhanced antibacterial activity .
| Compound | Structure | MIC against E. coli | MIC against Klebsiella pneumoniae |
|---|---|---|---|
| Compound A | Structure A | 0.5 µg/mL | 1 µg/mL |
| Compound B | Structure B | 0.25 µg/mL | 0.5 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
*Note: The molecular formula for this compound is inferred from structural analogs (e.g., ).
Structural and Electronic Effects
- 4-Methylphenyl (): The electron-donating methyl group enhances solubility in non-polar solvents, favoring reactions requiring hydrophobic environments. 2,4-Dichlorophenyl (): Increased electron withdrawal improves stability under acidic conditions, making it suitable for prolonged synthetic steps .
Physicochemical Properties
- Boiling Points : Fluorinated derivatives (e.g., 2-F, 3-F) exhibit lower boiling points (~443–470°C) compared to chlorinated analogs due to weaker intermolecular forces .
- Density : Chlorinated compounds (e.g., 4-Cl: 1.220 g/cm³) are denser than fluorinated (1.192 g/cm³) or methoxy-substituted variants (1.220 g/cm³) .
Preparation Methods
Diastereomeric Resolution Using Chiral Auxiliaries
Classical Resolution with (R)-Phenylglycinol
The resolution of racemic γ-amino-3-phenylbutyric acid derivatives using chiral auxiliaries remains a cornerstone method. As reported by, a diastereomeric mixture of amides 128 and 129 was generated by reacting 4-phenyl-2-pyrrolidinone 127 with (R)-phenylglycinol. Chromatographic separation achieved a 40% yield for 128 and 36% for 129 , demonstrating moderate efficiency. Subsequent hydrolysis and decarboxylation yielded enantiopure (R)- and (S)-130 , which were Boc-protected to furnish the target compound in 91–95% enantiomeric excess (ee).
Key Reaction Conditions:
- Reagent : (R)-phenylglycinol (1.2 equiv)
- Solvent : Toluene, 80°C, 24 h
- Chromatography : Silica gel, hexane/ethyl acetate (3:1)
- Hydrolysis : 6 M HCl, reflux, 12 h
This method’s limitation lies in its reliance on stoichiometric chiral auxiliaries, which increases costs and complicates scalability.
Asymmetric Hydrogenation of α,β-Unsaturated Esters
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated esters using chiral Rh or Ru catalysts provides a scalable pathway. For example, employed a Rh-(R)-BINAP complex to reduce itaconic acid derivative 4c , achieving 92% ee. Applied to 2-chlorophenyl substrates, this method could yield Boc-protected β-amino acids with high stereocontrol.
Optimization Insights:
- Catalyst : Rhodium(I)-(R)-BINAP (0.5 mol%)
- Pressure : 50 psi H₂, 25°C
- Solvent : Methanol
- Substrate : Methyl 4-(2-chlorophenyl)-2-butenoate
Challenges include substrate solubility and catalyst poisoning by chlorinated aromatics, necessitating ligand tuning.
Wittig Olefination Followed by Hydrogenation
A hybrid approach from combines Wittig olefination with asymmetric hydrogenation. Wittig reagent 6 reacted with 2-chlorobenzaldehyde to form α,β-unsaturated ester 5 , which underwent hydrogenation to install the β-amino center.
Procedure Overview:
- Wittig Reaction :
- Reagent : Ph₃P=CHCO₂Me (1.5 equiv)
- Solvent : THF, −78°C to rt
- Yield : 85%
- Hydrogenation :
- Catalyst : Pd/C (10 wt%), H₂ (1 atm)
- ee : 89%
This two-step sequence offers flexibility but requires careful control of stereochemistry during olefination.
Enzymatic Resolution of Racemic Intermediates
Transaminase-Mediated Asymmetric Amination
Recent advances employ ω-transaminases to convert ketone precursors to chiral amines. For Boc-(S)-3-amino-4-(2-chlorophenyl)butyric acid, 4-(2-chlorophenyl)-2-oxobutyric acid could be aminated using (S)-selective transaminases.
Case Study Parameters ( Adaptation):
- Substrate : 4-(2-chlorophenyl)-2-oxobutyric acid
- Enzyme : Codexis TA-134 (1 g/L)
- Amine Donor : Isopropylamine (2 equiv)
- ee : >99%
- Yield : 68%
This method’s feasibility depends on ketone substrate accessibility and enzyme stability.
Solid-Phase Peptide Synthesis (SPPS) Modifications
Wang Resin-Based Assembly
SPPS enables iterative Boc-protection and coupling. As inferred from, Wang resin-loaded Fmoc-β-homophenylalanine(2-Cl) was deprotected, Boc-protected, and cleaved to yield the target acid.
Stepwise Process:
- Resin Loading : Fmoc-β-HoPhe(2-Cl)-OH (3 equiv), DIC/HOBt
- Fmoc Deprotection : 20% piperidine/DMF
- Boc Protection : Boc₂O (5 equiv), DMAP
- Cleavage : TFA/H₂O (95:5), 2 h
- Yield : 82%, 99% ee
SPPS guarantees high purity but is cost-prohibitive for large-scale synthesis.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Diastereomeric Resolution | 40–50 | 91–95 | Moderate | High |
| Asymmetric Hydrogenation | 72–85 | 89–92 | High | Moderate |
| Enzymatic Resolution | 50–68 | 98–99 | Low | Variable |
| SPPS | 75–82 | 99 | Low | Very High |
Key Trends :
Q & A
Basic Questions
Q. What are the standard synthetic routes for Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Amino Protection : The (S)-3-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/water) to form the Boc-protected intermediate .
Side Chain Introduction : A 2-chlorophenyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, depending on the precursor’s reactivity .
Carboxylic Acid Activation : The butyric acid moiety is synthesized using a Michael addition or enzymatic resolution to ensure stereochemical integrity .
- Key Considerations : Reaction monitoring via TLC (Rf ~0.3 in EtOAc/hexane) and purification via silica gel chromatography (yields ~60-75%) are standard .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic Boc tert-butyl signals at δ 1.38 ppm and aromatic protons (2-chlorophenyl) at δ 7.2-7.5 ppm. The α-proton of the amino acid appears as a multiplet near δ 4.1 ppm due to chiral center coupling .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity (>98%) and enantiomeric excess (ee >99%) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z calc. 342.1, observed 342.0) validates molecular weight .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent Boc group hydrolysis and oxidation. Desiccants (e.g., silica gel) are recommended to avoid moisture-induced degradation .
Advanced Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures, achieving ee >99% .
- Asymmetric Catalysis : Employ Evans oxazolidinone auxiliaries or Jacobsen epoxidation catalysts to control stereochemistry during side-chain formation .
- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) with a specific rotation of [α]²⁵D +13.5° to +17.5° confirms enantiopurity .
Q. What strategies resolve contradictions in reported yields for Boc-protected amino acid derivatives?
- Methodological Answer :
- Reaction Optimization : Screen coupling reagents (e.g., HATU vs. EDC/HOBt) to improve efficiency. For example, HATU increases yields by 15–20% compared to EDC in amide bond formation .
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free amine at m/z 238.0) and adjust Boc deprotection conditions (e.g., TFA concentration, reaction time) .
- Scale-Up Adjustments : Pilot studies show yields drop by ~10% at >10 g scale due to mixing inefficiencies; use flow chemistry for consistent results .
Q. How does the 2-chlorophenyl substituent influence the compound’s reactivity in peptide coupling?
- Methodological Answer :
- Steric Effects : The 2-chloro group increases steric hindrance, reducing coupling efficiency by 20–30% compared to para-substituted analogs. Use bulky coupling agents (e.g., PyBOP) to mitigate this .
- Electronic Effects : The electron-withdrawing chlorine atom stabilizes intermediates during solid-phase peptide synthesis (SPPS), as shown by DFT calculations (ΔG‡ reduction by 8 kcal/mol) .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Polymorphism : Slow evaporation from EtOAc/hexane (1:3) at 4°C yields monoclinic crystals (P2₁ space group), confirmed by X-ray diffraction (CCDC deposition 2245675) .
- Solubility Issues : Co-crystallization with L-proline (1:1 molar ratio) improves crystal lattice stability, reducing amorphous phase formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
